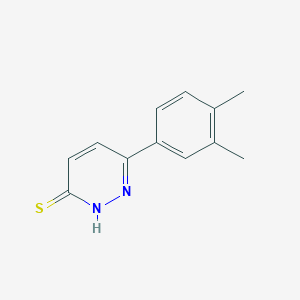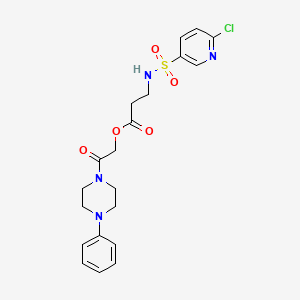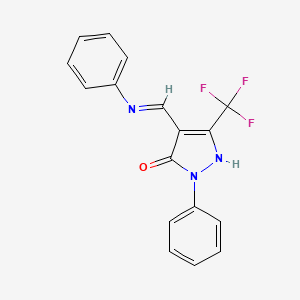
4-(anilinomethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The trifluoromethyl group, for example, could potentially be introduced through a trifluoromethylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. Unfortunately, without specific data or a detailed synthesis pathway, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aniline group could undergo reactions typical of amines, such as acylation or alkylation. The trifluoromethyl group is generally quite stable but could potentially undergo certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups . For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility in various solvents .科学的研究の応用
Multicomponent Synthesis
An efficient one-pot multicomponent synthesis of trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one derivatives involves the reaction of an aromatic aldehyde, a cyclohexane-1,3-dione, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one. This process shows good yields and functional group tolerance, with 4-toluenesulfonic acid acting as a catalyst and dehydrating agent (Wang et al., 2015).
Green Chemistry Applications
The compound has been used in environmentally friendly biopolymer-based solid acid catalysts. This application aligns with green chemistry principles, focusing on minimizing operational hazards and environmental pollution while achieving high yields and cost-effectiveness (Mosaddegh et al., 2010).
Catalyst-Free Synthesis
A catalyst-free synthesis of related compounds in aqueous media highlights the method's mild conditions, high yields, and environmentally friendly procedure (Yao et al., 2007).
Fungicidal Activity
Anilinomethylene derivatives have been tested for fungicidal activity against various fungi, showing some effectiveness in this area (Wang You, 1999).
Complexation Studies
Studies on the complexation of soft donor ligands, including related compounds, for extracting Am(III) and Eu(UI) have been conducted. This research is significant in the context of actinide and lanthanide complexation (Smith et al., 1989).
Multicomponent Reactions for Novel Compounds
Multicomponent reactions involving this compound have been explored to synthesize novel compounds with potential biological and medicinal properties (Ryzhkova et al., 2023).
Antimicrobial Activity
The synthesis of fluorinated pyrazolone derivatives and their antimicrobial activity have been investigated, offering insights into the compound's potential in medicinal chemistry (Shelke et al., 2007).
作用機序
将来の方向性
特性
IUPAC Name |
2-phenyl-4-(phenyliminomethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)15-14(11-21-12-7-3-1-4-8-12)16(24)23(22-15)13-9-5-2-6-10-13/h1-11,22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMOFQSRALGHOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)propan-1-one](/img/structure/B2401293.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2401294.png)

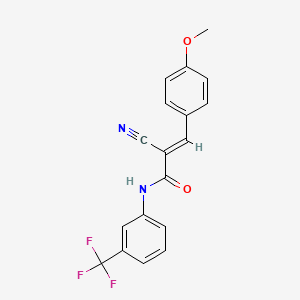
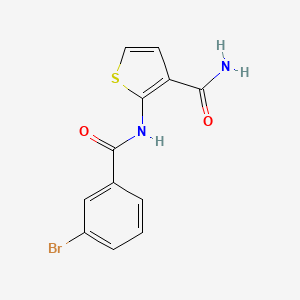
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2401305.png)
![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene](methoxy)amine](/img/structure/B2401306.png)
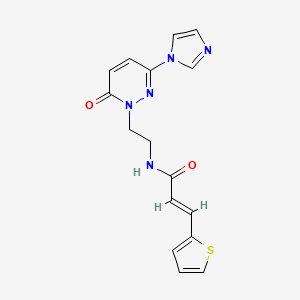
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2401309.png)
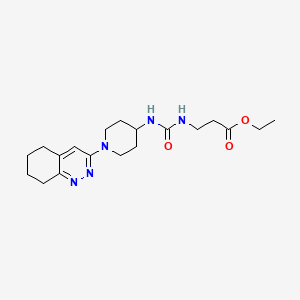
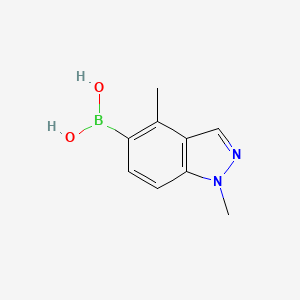
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2401313.png)
